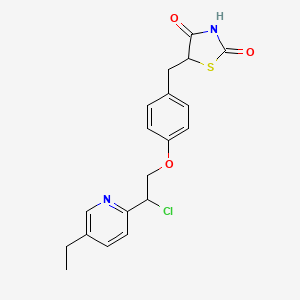
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine-2,4-dione family. Thiazolidine-2,4-dione derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves multiple steps. One common method includes the reaction of 5-ethyl-2-pyridineethanol with chloroacetyl chloride to form 2-chloro-2-(5-ethylpyridin-2-yl)ethanol. This intermediate is then reacted with 4-(bromomethyl)benzyl chloride to form the corresponding benzyl derivative. Finally, the benzyl derivative is reacted with thiazolidine-2,4-dione under basic conditions to yield the target compound .
Chemical Reactions Analysis
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential use in treating various diseases due to its anti-inflammatory and neuroprotective properties.
Industry: The compound is used as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced inflammation . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives such as:
Pioglitazone: A well-known antidiabetic drug that also activates PPAR-γ.
Rosiglitazone: Another antidiabetic drug with similar mechanisms of action.
Troglitazone: An older antidiabetic drug that was withdrawn from the market due to hepatotoxicity
Properties
IUPAC Name |
5-[[4-[2-chloro-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-2-12-5-8-16(21-10-12)15(20)11-25-14-6-3-13(4-7-14)9-17-18(23)22-19(24)26-17/h3-8,10,15,17H,2,9,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQXUNLMLLRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
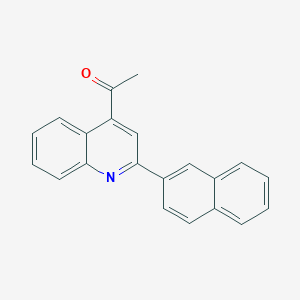
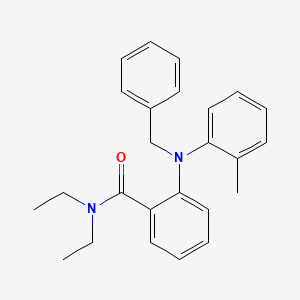
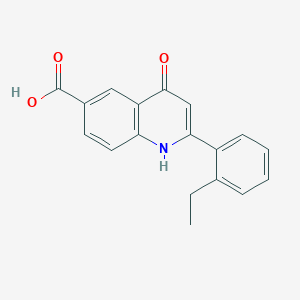







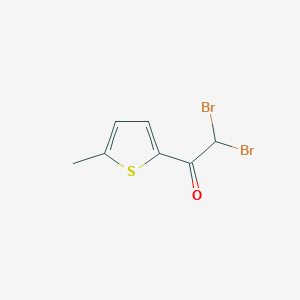
![2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)
![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)

